molecular formula C8H7IO3 B1590444 4-Iodo-2-methoxybenzoic acid CAS No. 89942-34-7

4-Iodo-2-methoxybenzoic acid

Cat. No. B1590444
CAS RN: 89942-34-7
M. Wt: 278.04 g/mol
InChI Key: KKAZLRGZDIWYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Iodo-2-methoxybenzoic acid is represented by the SMILES string COc1cc(I)ccc1C(O)=O . This indicates that the compound has an iodine atom and a methoxy group attached to a benzoic acid core .


Physical And Chemical Properties Analysis

4-Iodo-2-methoxybenzoic acid is a solid substance . It has a melting point of 147-151°C . The compound’s InChI code is 1S/C8H7IO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) .

Scientific Research Applications

Application in Biochemistry: Enhancement of Peroxygenase Activity in Engineered Cytochrome P450 O-Demethylase

Summary of the Application

The study focused on enhancing the peroxygenase activity of CYP199A4, a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris, by engineering a hydrogen peroxide (H2O2) tunnel .

Methods of Application and Experimental Procedures

The researchers used crystallography and molecule dynamics simulations to reveal that key residues located at one of the water tunnels in CYP199A4 play a crucial gating role . This role enhances the peroxygenase activity by regulating the inflow of H2O2 .

Results or Outcomes

The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position . This indicates potential O-demethylation of H- and G-type lignin monomers . The study provides a more complete understanding of the mechanism by which monooxygenase is converted into peroxygenase activity through the H2O2 tunnel engineering (HTE) strategy .

Safety And Hazards

4-Iodo-2-methoxybenzoic acid can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. In case of contact with skin or eyes, it is recommended to wash with plenty of water . The compound should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZLRGZDIWYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541185
Record name 4-Iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-methoxybenzoic acid

CAS RN

89942-34-7
Record name 4-Iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 4-iodo-2-methoxybenzoic acid methyl ester of Step A (2.7 g, 9.24 mmol) was dissolved in tetrahydrofuran (40 mL) and 1 N sodium hydroxide (20 mL, 20 mmol) was added. The reaction mixture was heated at reflux for 3 hours, then cooled and concentrated in vacuo to give an orange oil that was partitioned between ethyl acetate and 2 N hydrochloric acid. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 2.5 g of title product as a yellow-orange solid, m.p. 144–146° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Iodo-2-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Iodo-2-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Iodo-2-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Iodo-2-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Iodo-2-methoxybenzoic acid

Citations

For This Compound
12
Citations
S Kobayashi, C Kuraishi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
… Since, oxidation of the compound B with potassium hypochlorite yielded 4-iodo-2-methoxybenzoic acid (VI), identical with an authentic sample obtained by the methylation of methyl 2-…
Number of citations: 4 www.jstage.jst.go.jp
田中久, 横山陽 - Chemical and Pharmaceutical Bulletin, 1962 - jlc.jst.go.jp
… Since, oxidation of the compound B with potassium hypochlorite yielded 4-iodo-2-methoxybenzoic acid (VI), identical with an authentic sample obtained by the methylation of methyl 2-…
Number of citations: 2 jlc.jst.go.jp
FY Wang, YX Li, L Jiao - Journal of the American Chemical …, 2023 - ACS Publications
… When 4-iodo-2-methoxybenzoic acid (2p) was used as the iodoarene substrate, the free carboxylate acid group was also methylated under the reaction conditions to afford methyl ester …
Number of citations: 3 pubs.acs.org
C Munteanu, TE Spiller, J Qiu… - The Journal of …, 2020 - ACS Publications
… The borylation of the corresponding aryl iodide (4-iodo-2-methoxybenzoic acid) was performed using Method A at 40 C using 3.0 equiv of TMAOAc and was complete in 24 h based on …
Number of citations: 24 pubs.acs.org
S Nandi, S Mondal, R Jana - Iscience, 2022 - cell.com
Selective C‒H functionalization in a pool of proximal C‒H bonds, predictably altering their innate reactivity is a daunting challenge. We disclose here, an expedient synthesis of …
Number of citations: 3 www.cell.com
E Tobaldi - 2019 - theses.hal.science
… Thus, the starting material for the new strategy was the 4-iodo-2-methoxybenzoic acid 1. … 4-iodo-2methoxybenzoic acid 1 was transformed into its reactive derivative 4-iodo-2-…
Number of citations: 5 theses.hal.science
CJ Munteanu - 2019 - search.proquest.com
This dissertation will provide the details of metal-catalyzed transformations to key building blocks in organic synthesis. In particular the synthesis of alkynes, allenes and aryl boronic …
Number of citations: 0 search.proquest.com
C Steinebach, A Bricelj, A Murgai, I Sosič… - Journal of Medicinal …, 2023 - ACS Publications
… This compound was prepared using the General Procedure D, 4-iodo-2-methoxybenzoic acid (1.39 g), and 36h (3.21 g) as the linker. The crude product was purified by CC (gradient …
Number of citations: 2 pubs.acs.org
VK Mukhomorov, GK Semenova… - Pharmaceutical Chemistry …, 1988 - Springer
… To 2.6 g (0.008 mole) of 5-nitro-4-iodo-2-methoxybenzoic acid [15] are added 45 ml of dry methylene chloride and 0.96 g (0.0094 mole) of triethylamine; the mixture is cooled to -5~ …
Number of citations: 1 link.springer.com
SL Furtek - 2017 - … .digitalcollections.cuanschutz.edu
… To a stirred solution of 5-chloro-4-iodo-2-methoxybenzoic acid (1 equiv) in anhydrous toluene (10 mL/mmol) was added the required boronic acid (1.2 equiv) and K2CO3 (5 equiv). This …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.